1-bromo-4-(2-methoxyethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-4-(2-methoxyethenyl)benzene is an organic compound with the molecular formula C9H9BrO. It is a derivative of benzene, where a bromine atom and a 2-methoxyethenyl group are substituted at the para positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-4-(2-methoxyethenyl)benzene can be synthesized through several methods:
-
Bromination of 4-(2-methoxyethenyl)benzene: : This method involves the bromination of 4-(2-methoxyethenyl)benzene using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs at room temperature or slightly elevated temperatures.
-
Heck Reaction: : Another method involves the Heck reaction, where 4-bromoanisole is reacted with vinyl ether in the presence of a palladium catalyst and a base like triethylamine. This reaction is carried out under an inert atmosphere, typically at elevated temperatures (around 100-150°C).
Industrial Production Methods
Industrial production of this compound often utilizes the bromination method due to its simplicity and cost-effectiveness. The process involves large-scale bromination reactors where the reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-(2-methoxyethenyl)benzene undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-). These reactions typically occur under basic conditions.
-
Oxidation Reactions: : The methoxyethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction Reactions: : The double bond in the methoxyethenyl group can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) at room temperature or slightly elevated temperatures.
Major Products
Substitution: 4-(2-methoxyethenyl)phenol, 4-(2-methoxyethenyl)aniline.
Oxidation: 4-(2-methoxyethenyl)benzaldehyde, 4-(2-methoxyethenyl)benzoic acid.
Reduction: 1-bromo-4-(2-methoxyethyl)benzene.
Scientific Research Applications
1-bromo-4-(2-methoxyethenyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the development of novel polymers and materials with specific electronic properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-bromo-4-(2-methoxyethenyl)benzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the methoxyethenyl group undergoes transformation through electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-(2-methoxyethyl)benzene: Similar structure but with a saturated ethyl group instead of the ethenyl group.
4-bromoanisole: Lacks the methoxyethenyl group, having only a bromine atom and a methoxy group on the benzene ring.
1-bromo-4-vinylbenzene: Contains a vinyl group instead of the methoxyethenyl group.
Uniqueness
1-bromo-4-(2-methoxyethenyl)benzene is unique due to the presence of both a bromine atom and a methoxyethenyl group, which confer distinct reactivity patterns and potential applications in synthesis and material science. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with specific properties.
Properties
CAS No. |
359459-96-4 |
---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.